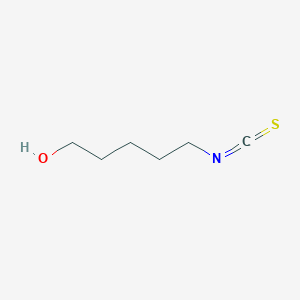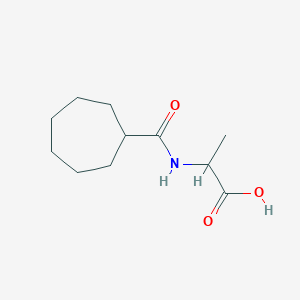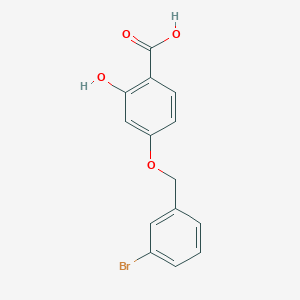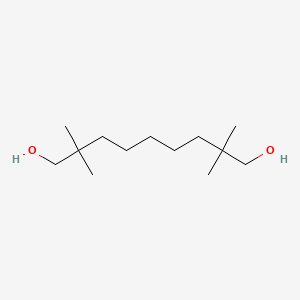
2,2,8,8-Tetramethyl-1,9-nonanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8,8-Tetramethyl-1,9-nonanediol is a chemical compound with the molecular formula C13H28O2. It is also known as 2,2,8,8-tetramethylnonane-1,9-diol. This compound is characterized by its two hydroxyl groups (-OH) attached to a nonane backbone, with four methyl groups (-CH3) at the 2 and 8 positions. It has a molecular weight of 216.36 g/mol and a boiling point of 304°C at 760 mmHg .
Vorbereitungsmethoden
2,2,8,8-Tetramethyl-1,9-nonanediol can be synthesized through various methods. One common synthetic route involves the reaction of 1,9-nonanediol with bromine in toluene to produce 1,9-dibromononane. This intermediate can then be further reacted with reagents such as Dess-Martin periodinane in dichloromethane to yield 1,9-nonanedial . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2,8,8-Tetramethyl-1,9-nonanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like Dess-Martin periodinane.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common reagents and conditions used in these reactions include dichloromethane as a solvent, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 1,9-nonanedial, 1,9-dibromononane, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,8,8-Tetramethyl-1,9-nonanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of plasticizers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 2,2,8,8-Tetramethyl-1,9-nonanediol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also interact with cell membranes, altering their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
2,2,8,8-Tetramethyl-1,9-nonanediol can be compared with other similar compounds such as:
1,9-Nonanediol: Lacks the four methyl groups, resulting in different physical and chemical properties.
2,2,8,8-Tetramethyl-1,9-decanediol: Has an additional carbon in the backbone, affecting its reactivity and applications.
1,9-Decanediol: Similar structure but with a longer carbon chain, leading to different boiling points and solubility
These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.
Eigenschaften
CAS-Nummer |
85018-58-2 |
|---|---|
Molekularformel |
C13H28O2 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
2,2,8,8-tetramethylnonane-1,9-diol |
InChI |
InChI=1S/C13H28O2/c1-12(2,10-14)8-6-5-7-9-13(3,4)11-15/h14-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
GMBAVFXBHYYKLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCC(C)(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


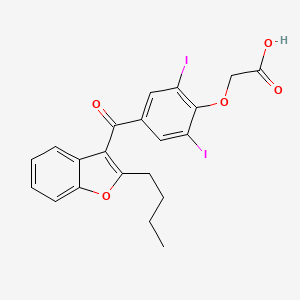
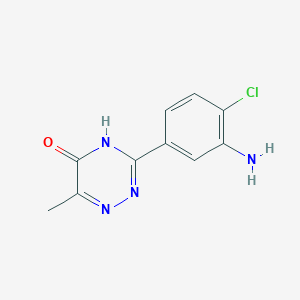

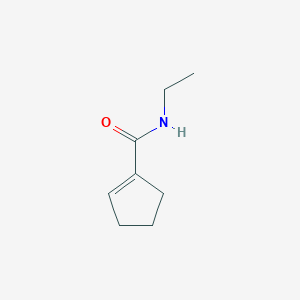
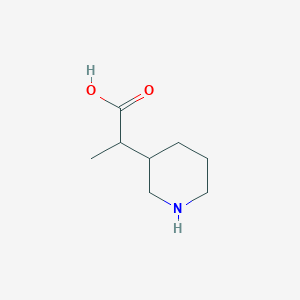
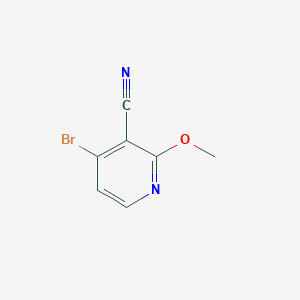
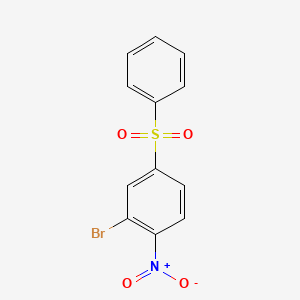
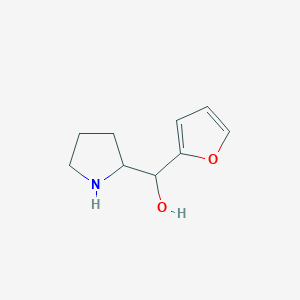

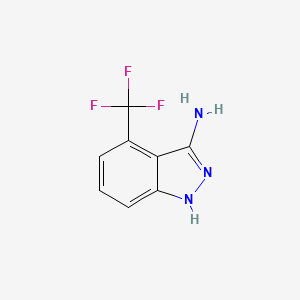
![8-Azaspiro[5.7]tridecane](/img/structure/B8651993.png)
